Silane, (ethenyloxy)triethyl-
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Overview
Description
Silane, (ethenyloxy)triethyl-, also known as triethylvinylsilane, is an organosilicon compound with the formula C_8H_18OSi. This compound is characterized by the presence of a silicon atom bonded to three ethyl groups and one ethenyloxy group. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (ethenyloxy)triethyl- typically involves the reaction of triethylsilane with vinyl ethers under specific conditions. One common method is the hydrosilylation reaction, where triethylsilane reacts with vinyl ethers in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of Silane, (ethenyloxy)triethyl- is scaled up by optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems allows for efficient production. Additionally, the purification process involves distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Silane, (ethenyloxy)triethyl- undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds across carbon-carbon multiple bonds.
Reduction: Acts as a reducing agent in organic synthesis.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum or rhodium are used, and the reaction is carried out at elevated temperatures.
Reduction: Commonly used with reagents like lithium aluminum hydride (LiAlH_4) or polymethylhydrosiloxane (PMHS).
Substitution: Various nucleophiles can be used to replace the ethenyloxy group.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds with new Si-C bonds.
Reduction: Results in the formation of hydrocarbons or silyl ethers.
Substitution: Yields a variety of functionalized silanes depending on the nucleophile used.
Scientific Research Applications
Silane, (ethenyloxy)triethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which Silane, (ethenyloxy)triethyl- exerts its effects is primarily through the formation of silicon-carbon bonds. The silicon-hydrogen bond in the compound is highly reactive, allowing it to participate in various chemical reactions. In hydrosilylation, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, forming new Si-C bonds. This reactivity is facilitated by the presence of catalysts that activate the silicon-hydrogen bond.
Comparison with Similar Compounds
Silane, (ethenyloxy)triethyl- can be compared with other similar compounds such as:
Triethylsilane: Similar in structure but lacks the ethenyloxy group, making it less versatile in certain reactions.
Vinyltrimethoxysilane: Contains methoxy groups instead of ethyl groups, leading to different reactivity and applications.
Phenylsilane: Contains a phenyl group instead of ethyl groups, resulting in different chemical properties and uses.
The uniqueness of Silane, (ethenyloxy)triethyl- lies in its combination of the ethenyloxy group with the triethylsilane structure, providing a balance of reactivity and stability that is advantageous in various chemical processes.
Properties
CAS No. |
3931-86-0 |
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Molecular Formula |
C8H18OSi |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
ethenoxy(triethyl)silane |
InChI |
InChI=1S/C8H18OSi/c1-5-9-10(6-2,7-3)8-4/h5H,1,6-8H2,2-4H3 |
InChI Key |
VORUKHHXZIWFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC=C |
Origin of Product |
United States |
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